

VnP-16: A Dual-Acting Peptide for Bone Homeostasis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VnP-16

Cat. No.: B12366062

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

VnP-16 is a synthetic peptide derived from human vitronectin, demonstrating significant potential as a therapeutic agent for bone disorders such as osteoporosis. This document provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of **VnP-16**. It details the signaling pathways through which **VnP-16** exerts its dual regulatory effects on bone remodeling—promoting bone formation by osteoblasts and inhibiting bone resorption by osteoclasts. This guide also includes a compilation of its quantitative properties and outlines key experimental protocols utilized in its preclinical evaluation.

Molecular Structure and Physicochemical Properties

VnP-16 is a 12-amino acid peptide corresponding to residues 270-281 of human vitronectin.^[1] Its primary sequence is H-Arg-Val-Tyr-Phe-Phe-Lys-Gly-Lys-Gln-Tyr-Trp-Glu-NH₂. The C-terminus is amidated, a common modification to increase peptide stability.

Quantitative Data

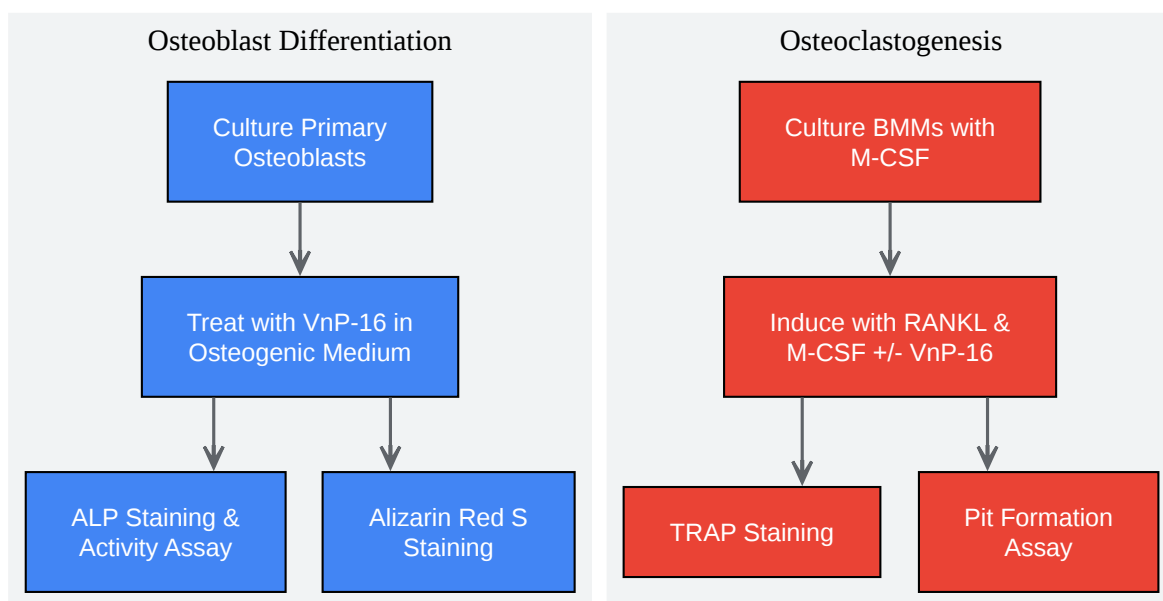
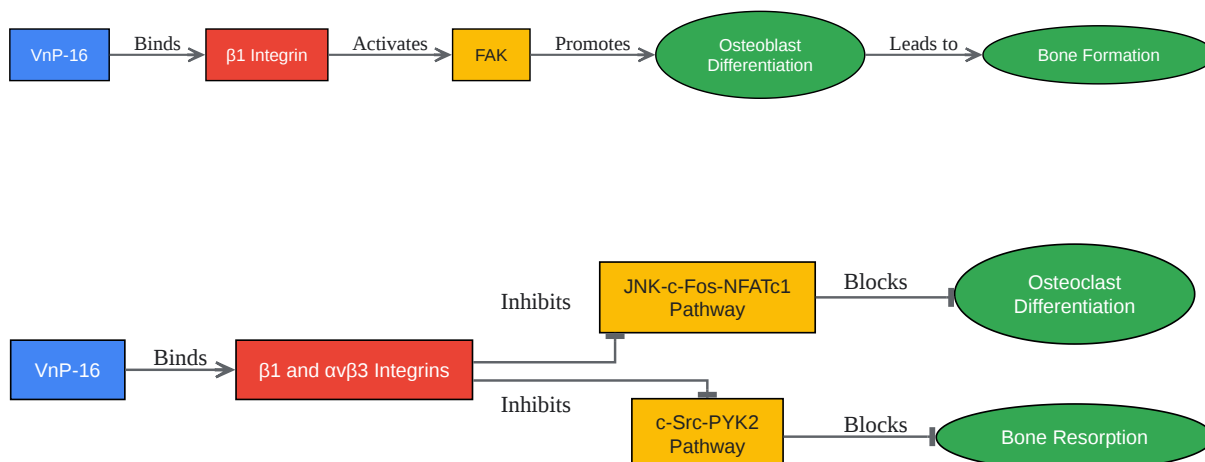
Property	Value	Reference
Amino Acid Sequence	H-Arg-Val-Tyr-Phe-Phe-Lys-Gly-Lys-Gln-Tyr-Trp-Glu-NH ₂	[1]
Molecular Formula	C ₈₂ H ₁₁₂ N ₂₀ O ₁₇	[1]
Molecular Weight	1649.89 g/mol	[2]
Purity	>95% (as determined by HPLC)	[1]
Solubility	Soluble in water	[1]
Appearance	Freeze-dried solid	[1]

Mechanism of Action

VnP-16 exhibits a dual mechanism of action, simultaneously promoting bone formation and inhibiting bone resorption through its interaction with integrin receptors on osteoblasts and osteoclasts.

Stimulation of Bone Formation

VnP-16 promotes osteoblast differentiation and activity, leading to enhanced bone formation.[3] This is achieved through direct interaction with β 1 integrin on the surface of osteoblasts, which subsequently activates Focal Adhesion Kinase (FAK).[2][3] FAK activation triggers downstream signaling cascades that are crucial for osteoblast maturation and function.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vitronectin-derived bioactive peptide prevents spondyloarthritis by modulating Th17/Treg imbalance in mice with curdlan-induced spondyloarthritis | PLOS One [journals.plos.org]
- 2. A Vitronectin-Derived Peptide Restores Ovariectomy-Induced Bone Loss by Dual Regulation of Bone Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitronectin-derived bioactive peptide prevents spondyloarthritis by modulating Th17/Treg imbalance in mice with curdlan-induced spondyloarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [VnP-16: A Dual-Acting Peptide for Bone Homeostasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366062#vnp-16-molecular-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com